n-(5-Nitrothiophen-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(5-Nitrothiophen-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H6N2O4S2 and a molecular weight of 222.24 g/mol It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a methanesulfonamide group
Vorbereitungsmethoden
The synthesis of n-(5-Nitrothiophen-3-yl)methanesulfonamide typically involves the nitration of thiophene followed by sulfonation. The general synthetic route can be summarized as follows:
Nitration: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the thiophene ring.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
n-(5-Nitrothiophen-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols).
Wissenschaftliche Forschungsanwendungen
n-(5-Nitrothiophen-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-(5-Nitrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitro group plays a crucial role in this activity by undergoing reduction within the bacterial cell, generating reactive intermediates that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
n-(5-Nitrothiophen-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
n-(5-Nitrothiophen-2-yl)methanesulfonamide: Similar structure but with the nitro group at the 2-position.
n-(5-Nitrothiophen-3-yl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of methanesulfonamide.
n-(5-Nitrothiophen-3-yl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonamide.
Eigenschaften
Molekularformel |
C5H6N2O4S2 |
---|---|
Molekulargewicht |
222.2 g/mol |
IUPAC-Name |
N-(5-nitrothiophen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6N2O4S2/c1-13(10,11)6-4-2-5(7(8)9)12-3-4/h2-3,6H,1H3 |
InChI-Schlüssel |
FWGORRONOWDYCL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CSC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.